molecular formula C21H21NO3 B7467654 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone

3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B7467654
M. Wt: 335.4 g/mol
InChI Key: ZUJKZDCVHVOXRZ-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone is a complex organic compound that features a quinoline and benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroquinoline derivatives with benzofuran derivatives under acidic or basic conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and benzofuran derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone is unique due to its combined quinoline and benzofuran moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(5-ethoxy-3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-24-16-10-11-19-17(13-16)14(2)20(25-19)21(23)22-12-6-8-15-7-4-5-9-18(15)22/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJKZDCVHVOXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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